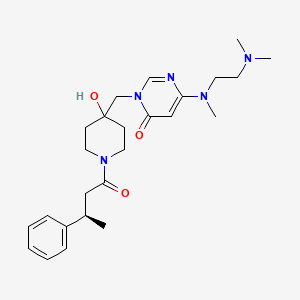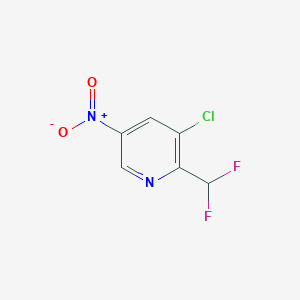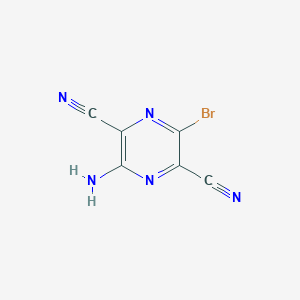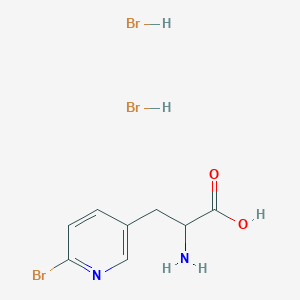
2-Chloro-4-(difluoromethyl)-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(difluoromethyl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chloro group, a difluoromethyl group, and a methyl group attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride and sodium nitrite, followed by pyrolysis to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-(difluoromethyl)-6-methylnicotinonitrile can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of specialized reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(difluoromethyl)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Chloro-4-(difluoromethyl)-6-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine core.
2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde: Similar in structure but with a benzaldehyde core
Uniqueness
2-Chloro-4-(difluoromethyl)-6-methylnicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Propriétés
Numéro CAS |
1271473-78-9 |
|---|---|
Formule moléculaire |
C8H5ClF2N2 |
Poids moléculaire |
202.59 g/mol |
Nom IUPAC |
2-chloro-4-(difluoromethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClF2N2/c1-4-2-5(8(10)11)6(3-12)7(9)13-4/h2,8H,1H3 |
Clé InChI |
JBUOVCWUHVVVIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)Cl)C#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


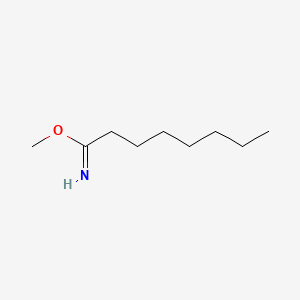
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)

![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)

![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
